N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide
Description
Properties
IUPAC Name |
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-6-13(18)17-12-10-8-7-9-11(12)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGMWIOQGSQJFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for the construction of complex molecules. Its boronic acid moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of biologically active compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and binding interactions. Its boronic acid group can form reversible covalent bonds with diols, making it useful in studying carbohydrate-protein interactions.
Medicine: The compound has potential applications in drug discovery and development. Its ability to form stable complexes with biomolecules makes it a candidate for designing new therapeutic agents.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of various chemicals, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with a halide or pseudohalide to form a new carbon-carbon bond. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Aromatic System Variations
N-(5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-3-yl)Propanamide ()
- Structure : Replaces the phenyl ring with a pyridine ring (3-pyridinyl), introducing a nitrogen atom into the aromatic system.
- Molecular Weight : 276.145 g/mol (vs. ~263–287 g/mol for phenyl-based analogs).
- However, steric hindrance from the pyridine substituents may reduce reactivity compared to phenyl analogs .
N-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Propionamide ()
- Structure : Boronate group at the 3-position of the phenyl ring instead of 2.
- However, regioselectivity in synthesis may favor ortho-substituted derivatives due to directing group effects .
Functional Group Modifications
N-(2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetamide ()
- Structure : Acetamide (CH3CONH-) instead of propionamide (CH2CH2CONH-).
- Molecular Weight : ~247.10 g/mol (formamide analog in ).
- However, reports low synthetic yield (8%) due to competing diacetylation by-products, suggesting propionamide derivatives may offer better synthetic control .
N-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Cyclopropanecarboxamide ()
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide is a compound that integrates a dioxaborolane moiety into its structure. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The unique properties of the dioxaborolane group contribute to its reactivity and interactions within biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C15H22BNO3. The structure features a propionamide group linked to a phenyl ring that is substituted with a dioxaborolane moiety. The presence of the boron atom in the dioxaborolane enhances its electrophilic character, making it a candidate for various biological interactions.
Biological Activity
Research indicates that compounds containing dioxaborolane structures exhibit significant biological activities, including:
- Antitumor Activity : Studies have shown that dioxaborolanes can inhibit cancer cell proliferation. For instance, derivatives of dioxaborolane have been evaluated for their ability to induce apoptosis in various cancer cell lines .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Similar compounds have demonstrated effectiveness against bacterial strains and fungi .
- Enzyme Inhibition : Dioxaborolanes are known to interact with enzymes through boron coordination. This interaction can lead to inhibition of key metabolic pathways in pathogens or cancer cells .
Case Studies
- Antitumor Efficacy : A study by Hatayama & Okuno (2012) explored the antitumor properties of related dioxaborolane compounds. They found that these compounds could effectively reduce tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Testing : Research conducted on various dioxaborolane derivatives demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of cell wall synthesis .
The biological activity of this compound can be attributed to its ability to form complexes with biological targets:
- Reactivity with Nucleophiles : The boron atom in the dioxaborolane can form stable complexes with nucleophiles such as amino acids and nucleotides . This property is crucial for enzyme inhibition.
- Electrophilic Character : The polarized π-system within the compound allows for effective interaction with electron-rich sites in biomolecules . This characteristic enhances its potential as an inhibitor or modulator of biological processes.
Data Table: Biological Activity Overview
Q & A
Q. What analytical techniques are critical in resolving contradictions between theoretical and experimental data in reaction mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
